N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
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Overview
Description
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to the compound’s unique chemical and biological properties .
Mechanism of Action
Target of Action
The primary target of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as 2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(propan-2-yl)acetamide, is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids, which play a key role in inflammation and other physiological processes .
Mode of Action
This compound acts as an inhibitor of the COX enzymes, particularly COX-1 and COX-2 . By inhibiting these enzymes, it prevents the production of prostaglandins, thereby reducing inflammation . The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This can result in a reduction in inflammation, making this compound potentially useful in the treatment of conditions characterized by excessive inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications could potentially affect its action through drug-drug interactions. Additionally, individual patient factors such as age, sex, genetic factors, and overall health status can also influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the reaction of 2-aminothiazole with isopropylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions can be performed in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide.
Phenyl isocyanate: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the isopropyl and phenylamino groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFVMMAAVQTREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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